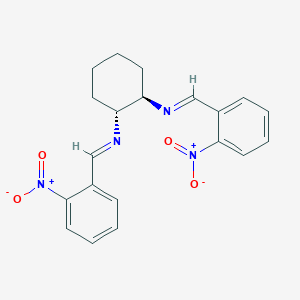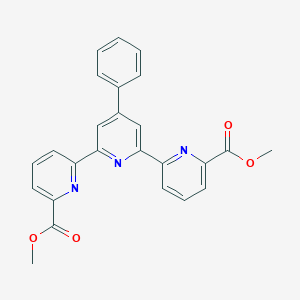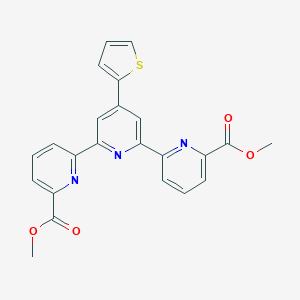![molecular formula C15H24N2O4S B288146 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as EMEBS and is used in scientific research to study its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EMEBS involves its inhibition of carbonic anhydrase II. Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and renal function. EMEBS binds to the active site of carbonic anhydrase II, inhibiting its activity and leading to a decrease in bicarbonate production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMEBS are primarily related to its inhibition of carbonic anhydrase II. This inhibition leads to a decrease in bicarbonate production, which can affect various physiological processes. For example, EMEBS has been shown to decrease the production of cerebrospinal fluid, making it a potential treatment for conditions such as hydrocephalus. Additionally, EMEBS has been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase II.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EMEBS in lab experiments is its specificity for carbonic anhydrase II. This specificity allows researchers to study the effects of sulfonamides on this enzyme without affecting other carbonic anhydrase isoforms. Additionally, EMEBS is relatively easy to synthesize and purify, making it a cost-effective tool for studying the mechanism of action of sulfonamides. However, one limitation of using EMEBS is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on EMEBS. One potential direction is to study its effects on other carbonic anhydrase isoforms, as well as its potential interactions with other enzymes and proteins. Additionally, further research is needed to determine the optimal dosage and administration of EMEBS for various applications. Finally, EMEBS may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore its clinical applications.
Métodos De Síntesis
EMEBS can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction yields EMEBS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, or HPLC.
Aplicaciones Científicas De Investigación
EMEBS is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. It is particularly useful in studying the role of sulfonamides in inhibiting carbonic anhydrase enzymes. EMEBS has been shown to inhibit carbonic anhydrase II in vitro and in vivo, making it a useful tool for studying the physiological and pathological roles of this enzyme. Additionally, EMEBS has been used in studies on the effects of sulfonamides on the central nervous system, cardiovascular system, and renal system.
Propiedades
Nombre del producto |
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H24N2O4S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(18,19)16-6-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
Clave InChI |
FBXSASZDVUTWBD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)

![4-[2-(1-{4-Nitrophenyl}-8-oxo-1,8-dihydrocyclohepta[c]pyrazol-3-yl)vinyl]benzonitrile](/img/structure/B288069.png)
![3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288070.png)
![1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288072.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288075.png)
![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288076.png)

![2-{[1-(Aminosulfonyl)-2-naphthyl]sulfanyl}benzoic acid](/img/structure/B288080.png)



